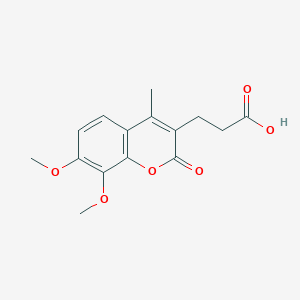

3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid

Description

3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (CAS: 1010922-55-0) is a chromene-based carboxylic acid derivative characterized by a 2H-chromen-2-one core substituted with methoxy groups at positions 7 and 8, a methyl group at position 4, and a propanoic acid side chain at position 2. This compound is synthesized for applications in medicinal chemistry and material science, with a purity range of 95–97% as reported in commercial catalogs . The compound’s crystallographic and structural analysis likely employs tools like SHELXL, a widely used refinement program for small-molecule crystallography .

Properties

IUPAC Name |

3-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8-9-4-6-11(19-2)14(20-3)13(9)21-15(18)10(8)5-7-12(16)17/h4,6H,5,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVIYXGOHRVGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-4-methylcoumarin with a suitable propanoic acid derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .

Scientific Research Applications

3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Acetic Acid Derivative

- Compound: (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS: 855287-75-1) Key Difference: The acetic acid side chain (C2) instead of propanoic acid (C3). Impact: Shorter chain length may reduce hydrophobicity and alter binding affinity in biological systems. Source: Combi-Blocks (Purity: 95%) .

Chromene-Oxypropanoic Acid Derivatives

- Compound: 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid Key Difference: Propanoic acid is linked via an ether oxygen at position 7, with a propyl group at position 3. Impact: Ether linkage may enhance metabolic stability compared to direct attachment. Source: EN300-01639 Standard Analysis (Purity: 95%) .

Chlorinated Phenylpropanoic Acid Derivatives

- Compounds: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

- Key Differences :

- Aromatic phenyl ring instead of chromene core.

- Chlorine and hydroxyl substituents confer antimicrobial activity.

- Bioactivity :

- Structural Contrast : The absence of a chromene ring system in these derivatives highlights the role of heterocyclic cores in modulating target specificity.

Sulfur-Containing Propanoic Acid Derivatives

- Compound: 3-(Methylthio)propanoic Acid Methyl/Ethyl Esters Key Feature: Methylthio (-SMe) group instead of chromene-methoxy substituents. Application: Identified as key aroma compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ . Contrast: These esters are volatile and flavor-associated, unlike the non-volatile, pharmacologically oriented chromene-propanoic acid.

Pharmacologically Active Propanoic Acid Derivatives

- Compound: 3-[(4-Chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid Key Feature: Incorporates a thiazolidinone ring and chlorophenyl group.

- Compound: N-Substituted β-Alanine Derivatives Example: 3-[N-(4-Sulfamoylphenyl)amino]propanoic acid Application: Designed for hydrazone formation and halogenation studies, emphasizing versatility in synthetic modifications .

Research Implications and Gaps

- Structural Insights: Chromene-based propanoic acids exhibit modularity for synthetic optimization, particularly in adjusting chain length (acetic vs. propanoic) and substituent positions.

- Bioactivity Potential: While antimicrobial and enzymatic activities are observed in analogues (e.g., chlorinated phenylpropanoic acids and thiazolidinone derivatives ), the target compound’s biological profile remains unexplored in the available literature.

Biological Activity

3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₅H₁₆O₆

- Molecular Weight : 292.28 g/mol

- CAS Number : 1010922-55-0

- MDL Number : MFCD12028776

The compound features a chromenone structure, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. Notably, it exhibits significant inhibitory activity against:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and its inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Inhibitory Potency

Research indicates that the compound shows promising inhibitory effects on AChE:

This potency suggests that it could serve as a lead compound for developing new treatments for cognitive disorders.

Antioxidant Activity

In addition to its enzyme inhibition properties, the compound has demonstrated antioxidant effects. Studies have shown that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Anti-inflammatory Properties

The presence of methoxy groups in the structure enhances its anti-inflammatory potential. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

- Neuroprotective Effects : In a study evaluating the neuroprotective effects of coumarin derivatives, this compound was found to significantly reduce neuronal cell death in models of oxidative stress.

- Cognitive Enhancement : A clinical trial involving animal models showed that administration of this compound improved memory retention and learning capabilities, indicating its potential as a cognitive enhancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.